molecular formula C11H16N2O2S B8624262 1-Piperidinesulfonamide, 4-phenyl- CAS No. 16168-22-2

1-Piperidinesulfonamide, 4-phenyl-

Cat. No.: B8624262
CAS No.: 16168-22-2
M. Wt: 240.32 g/mol
InChI Key: RJCCDGNRRHGOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing 1-Piperidinesulfonamide, 4-phenyl- within Contemporary Chemical Biology

Modern chemical biology seeks to understand and manipulate biological systems using chemical tools. Small molecules play a pivotal role in this endeavor, acting as inhibitors, probes, or modulators of protein function. The structure of 1-Piperidinesulfonamide, 4-phenyl- is of interest due to the prevalence of both the piperidine (B6355638) and sulfonamide motifs in a wide array of biologically active compounds. The piperidine ring provides a three-dimensional framework that can be functionalized to interact with specific biological targets, while the sulfonamide group is a key component in many established drugs. nih.govontosight.ai The 4-phenylpiperidine (B165713) substructure, in particular, is a recognized scaffold in the design of ligands for various receptors and transporters. nih.govnih.gov

Historical Perspective on Sulfonamide-Based Scaffolds in Research

The history of sulfonamides in research and medicine is a cornerstone of modern drug discovery. The journey began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. openaccesspub.orgwikipedia.org It was soon discovered that the active component was sulfanilamide, a simpler molecule formed in the body. openaccesspub.org This breakthrough ushered in the era of sulfa drugs and established the sulfonamide group as a critical pharmacophore. wikipedia.org

Initially celebrated for their antibacterial properties, which stem from their ability to inhibit dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria, the applications of sulfonamides have since diversified significantly. nih.govwikipedia.org Researchers have developed sulfonamide-containing molecules with a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govajchem-b.comnih.gov This versatility has solidified the sulfonamide scaffold as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net

Rationale for Investigating 1-Piperidinesulfonamide, 4-phenyl- as a Research Tool

The rationale for investigating 1-Piperidinesulfonamide, 4-phenyl- as a research tool lies in the synergistic potential of its constituent parts. The 4-phenylpiperidine core is a well-known structural motif in compounds targeting the central nervous system, including ligands for dopamine (B1211576) and opioid receptors. nih.govnih.gov The substitution pattern on the phenyl ring and the nature of the substituent on the piperidine nitrogen are key determinants of biological activity and selectivity.

The addition of a sulfonamide group at the piperidine nitrogen introduces a versatile functional group known for its ability to form hydrogen bonds and interact with biological targets. ontosight.ai This substitution could modulate the physicochemical properties of the parent 4-phenylpiperidine scaffold, influencing its solubility, membrane permeability, and metabolic stability. Furthermore, the sulfonamide moiety itself can be a primary determinant of biological activity, as seen in the diverse applications of sulfonamide-based drugs. ajchem-b.com

Given the established roles of both the 4-phenylpiperidine and sulfonamide scaffolds, 1-Piperidinesulfonamide, 4-phenyl- presents an interesting, albeit under-explored, chemical entity. Its investigation could lead to the discovery of novel chemical probes for studying biological systems or serve as a starting point for the development of new therapeutic agents. Research into its synthesis and biological evaluation would be necessary to unlock its full potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16168-22-2

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

4-phenylpiperidine-1-sulfonamide

InChI

InChI=1S/C11H16N2O2S/c12-16(14,15)13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,12,14,15)

InChI Key

RJCCDGNRRHGOKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 1 Piperidinesulfonamide, 4 Phenyl

Established Synthetic Routes to 1-Piperidinesulfonamide, 4-phenyl-

The synthesis of 1-Piperidinesulfonamide, 4-phenyl- is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis can be logically inferred from established methods for the preparation of its constituent parts: the 4-phenylpiperidine (B165713) core and the N-sulfonamide group. The primary route involves a two-step process: the synthesis of 4-phenylpiperidine followed by its sulfonylation.

A common approach to synthesizing the 4-phenylpiperidine scaffold starts from 1-benzyl-4-piperidone. This starting material can undergo a Grignard reaction with phenylmagnesium bromide to yield 1-benzyl-4-phenyl-4-piperidinol. Subsequent dehydration and reduction of the resulting alkene, followed by debenzylation, affords 4-phenylpiperidine.

Once 4-phenylpiperidine is obtained, the sulfonamide group can be introduced. A conventional method for this transformation is the reaction of the secondary amine of the piperidine (B6355638) ring with a suitable sulfonylating agent. For the synthesis of the unsubstituted sulfonamide, a reaction with sulfamoyl chloride or a two-step reaction involving sulfuryl chloride followed by amination with ammonia (B1221849) is a plausible pathway. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Optimization Strategies in 1-Piperidinesulfonamide, 4-phenyl- Synthesis

The optimization of the synthesis of 1-Piperidinesulfonamide, 4-phenyl- would focus on improving the efficiency of the two key stages: the formation of the 4-phenylpiperidine core and the subsequent sulfonylation.

For the synthesis of 4-phenylpiperidine, optimization can involve the choice of catalyst for the hydrogenation step and the conditions for debenzylation. For instance, various palladium-based catalysts on different supports (e.g., carbon, alumina) can be screened to maximize the yield and minimize reaction times.

In the sulfonylation step, optimization would involve the selection of the sulfonating agent, solvent, temperature, and base. The use of alternative sulfonylating agents and the screening of reaction conditions can lead to improved yields and purity. For instance, a study on the formation of sulfonamides using piperidine hydrochloride has explored various conditions to optimize the yield researchgate.net. While not specific to the 4-phenyl derivative, the principles of optimizing base, solvent, and temperature would be applicable.

Yield Enhancement and Purity Considerations for 1-Piperidinesulfonamide, 4-phenyl-

The purity of the final product is highly dependent on the purification methods employed at each stage. Chromatography techniques, such as column chromatography, are often necessary to remove byproducts and unreacted starting materials. For example, in the synthesis of related piperazine (B1678402) sulfonamides, column chromatography was used for purification ijpsonline.com. Recrystallization is another common method to obtain a highly pure crystalline product. The formation of byproducts, such as N,N-disubstituted sulfonamides, can occur during the sulfonylation step and must be carefully removed nih.gov.

Derivatization Strategies for Analogues of 1-Piperidinesulfonamide, 4-phenyl-

The development of analogues of 1-Piperidinesulfonamide, 4-phenyl- is crucial for structure-activity relationship (SAR) studies. Derivatization can be targeted at three main positions: the phenyl ring, the piperidine core, and the sulfonamide moiety.

Regioselective Functionalization Approaches

Regioselective functionalization allows for the introduction of substituents at specific positions on the molecule, which is key to understanding how different parts of the molecule contribute to its properties.

Functionalization of the Phenyl Ring: The phenyl ring of 1-Piperidinesulfonamide, 4-phenyl- can be functionalized using standard aromatic substitution reactions. However, to achieve regioselectivity, it is often more practical to introduce the desired substituents on the phenyl ring of the starting material, for example, using a substituted phenylmagnesium bromide in the Grignard reaction. For instance, the synthesis of 4-(halophenyl)piperidines has been reported, which can then be sulfonylated to produce the corresponding 4-(halophenyl)-1-piperidinesulfonamides researchgate.netnih.govresearchgate.net.

Furthermore, modern cross-coupling reactions like the Suzuki-Miyaura coupling can be employed. This would typically involve preparing a halo-substituted 4-phenyl-1-piperidinesulfonamide and then coupling it with a suitable boronic acid or ester to introduce a variety of substituents libretexts.orgnih.gov.

Diversification of the Piperidine Core in 1-Piperidinesulfonamide, 4-phenyl- Analogues

Modifications to the piperidine ring itself can lead to a wide range of analogues. This can involve the introduction of substituents at various positions on the piperidine ring.

One approach is to start with a pre-functionalized piperidine derivative. For example, using a substituted 4-piperidone (B1582916) in the initial steps of the synthesis would lead to analogues with substituents on the piperidine core. Various synthetic methods have been developed for the preparation of substituted piperidines nih.gov.

Another strategy is the direct functionalization of the pre-formed 4-phenyl-1-piperidinesulfonamide scaffold. While challenging, methods for the C-H functionalization of piperidines are being developed and could potentially be applied to introduce substituents at the C2, C3, or C4 positions of the piperidine ring.

Modifications at the Sulfonamide Moiety of 1-Piperidinesulfonamide, 4-phenyl-

The sulfonamide group offers another site for modification. The unsubstituted sulfonamide (SO₂NH₂) can be further functionalized to generate a variety of N-substituted analogues.

A common method to achieve this is through the reaction of the primary sulfonamide with an alkyl or aryl halide in the presence of a base. This allows for the introduction of a wide range of substituents on the sulfonamide nitrogen. For example, a series of novel sulfonamide derivatives containing a piperidine moiety have been prepared through such substitution reactions nih.gov.

Alternatively, one could start with a substituted sulfonyl chloride in the initial sulfonylation step. For instance, reacting 4-phenylpiperidine with an arylsulfonyl chloride or an alkylsulfonyl chloride would directly yield N-aryl or N-alkyl sulfonamide analogues. The synthesis of various N-substituted piperidine and piperazine sulfonamides has been reported through this approach ijpsonline.comnih.gov.

Exploration of the Phenyl Substituent in 1-Piperidinesulfonamide, 4-phenyl- Derivatives

The 4-phenyl ring of the 1-Piperidinesulfonamide, 4-phenyl- scaffold presents a key area for chemical modification to explore structure-activity relationships (SAR). Alterations to this phenyl group can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These changes, in turn, can modulate the molecule's interaction with biological targets, affecting its potency, selectivity, and pharmacokinetic properties.

Research into related 4-phenylpiperidine derivatives has demonstrated that the substituent pattern on the phenyl ring plays a pivotal role in determining binding affinity and selectivity for various biological targets. nih.gov The introduction of different functional groups at the ortho, meta, or para positions of the phenyl ring allows for a systematic investigation of the SAR.

Common modifications involve the introduction of electron-donating groups (e.g., methoxy, methyl), electron-withdrawing groups (e.g., halides, nitro, cyano), and hydrogen bond donors or acceptors (e.g., hydroxyl, amino). For instance, in a series of 4-(m-hydroxyphenyl)piperidine analogs, the hydroxyl group was found to be a key feature for their activity. nih.gov Similarly, studies on other 4-phenylpiperidine derivatives have shown that substitutions on the phenyl ring can lead to significant changes in their pharmacological profiles. drugbank.comnih.govnih.gov

A hypothetical exploration of substituents on the phenyl ring of 1-Piperidinesulfonamide, 4-phenyl- could involve the synthesis of a library of analogs with varied functionalities. The findings from such studies would be crucial in developing a comprehensive SAR and in the design of derivatives with optimized properties.

Below is an interactive data table summarizing potential modifications to the phenyl ring and the rationale for their investigation based on findings from related compound series.

Substituent (R)Position on Phenyl RingPotential Impact on PropertiesRationale based on Analogous Series
-H (unsubstituted)-Baseline compound for comparison.Serves as the reference point for evaluating the effects of other substituents.
-F, -Cl, -Brpara-, meta-Increases lipophilicity; can act as a hydrogen bond acceptor; alters electronic properties.Halogenated phenyl rings are common in bioactive molecules and can enhance binding affinity.
-CH3para-Increases lipophilicity; provides steric bulk.Small alkyl groups can fill hydrophobic pockets in a binding site.
-OCH3para-Acts as a hydrogen bond acceptor; electron-donating group.Can improve metabolic stability and modulate electronic interactions.
-OHmeta-Acts as a hydrogen bond donor and acceptor.Hydroxyl groups are often crucial for forming key interactions with biological targets. nih.gov
-CNpara-Strong electron-withdrawing group; potential hydrogen bond acceptor.Can significantly alter the electronic nature of the phenyl ring and introduce specific interactions.
-NO2para-Strong electron-withdrawing group.Used to probe the effects of significant electronic perturbation on activity.

The synthesis of these derivatives would typically involve starting from a correspondingly substituted 4-phenylpiperidine precursor, which can be prepared through various established synthetic routes. google.com Subsequent reaction with a suitable sulfonyl chloride would yield the desired 1-piperidinesulfonamide, 4-phenyl- derivatives. A quantitative structure-activity relationship (QSAR) study could then be employed to correlate the physicochemical properties of these derivatives with their biological activity, providing a deeper understanding of the pharmacophore. nih.gov

No Publicly Available Data on the Molecular Interactions and Mechanistic Elucidation of 1-Piperidinesulfonamide, 4-phenyl-

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding the biological targets, molecular interactions, or mechanisms of action for the chemical compound 1-Piperidinesulfonamide, 4-phenyl-.

Extensive queries have failed to identify any in vitro binding assays, affinity and selectivity profiling studies, or investigations into the enzymatic, receptor, or intracellular signaling effects of this specific molecule. Consequently, the detailed article on the "Molecular Interactions and Mechanistic Elucidation of 1-Piperidinesulfonamide, 4-phenyl-," as outlined in the user's request, cannot be generated.

The strict requirement for scientifically accurate and specific information on 1-Piperidinesulfonamide, 4-phenyl- cannot be met due to the absence of research data in the public domain. Information on related but structurally distinct compounds is available but is not applicable for a scientifically sound report on the specified molecule. Therefore, the creation of the requested article with its detailed subsections on biological targets and mechanisms of action is not possible at this time.

Molecular Interactions and Mechanistic Elucidation of 1 Piperidinesulfonamide, 4 Phenyl

Biophysical Characterization of 1-Piperidinesulfonamide, 4-phenyl- Target Interactions

Spectroscopic Analysis of Binding Events

No data available.

Isothermal Titration Calorimetry (ITC) Studies

No data available.

Surface Plasmon Resonance (SPR) Analysis

No data available.

Structure Activity Relationship Sar Studies of 1 Piperidinesulfonamide, 4 Phenyl and Its Analogues

Elucidating Key Pharmacophoric Features of 1-Piperidinesulfonamide, 4-phenyl-

The fundamental structure of 1-Piperidinesulfonamide, 4-phenyl- contains three key pharmacophoric components: the 4-phenylpiperidine (B165713) core, the sulfonamide group, and the spatial arrangement of these units. The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, notably in the development of opioid receptor ligands and dopamine (B1211576) transporter inhibitors. wikipedia.orgnih.govnih.gov This core typically provides a crucial hydrophobic region (the phenyl ring) and a basic nitrogen atom within the piperidine (B6355638) ring that is often protonated at physiological pH, allowing for ionic interactions. rsc.org

The sulfonamide group (-SO₂NH₂) is a versatile functional group known for its ability to act as a hydrogen bond donor and acceptor. ijpsjournal.com In many contexts, such as carbonic anhydrase inhibition, the sulfonamide moiety is essential for activity, with its nitrogen atom coordinating to a zinc ion in the enzyme's active site. mdpi.com The hydrogen atom on the sulfonamide can also form critical hydrogen bonds that stabilize the ligand-receptor complex. mdpi.com Therefore, the pharmacophore of this series can be summarized as possessing a central hydrophobic aryl group, a basic nitrogen for ionic or polar interactions, and a sulfonamide group capable of engaging in specific hydrogen bonding patterns.

Impact of Substituent Modifications on Target Binding and Mechanistic Activity

The substitution pattern on the 4-phenyl ring significantly influences the biological activity of this class of compounds. The position and electronic nature of the substituents can alter binding affinity and selectivity for various targets.

For instance, in studies of related 4-phenylpiperidine analogues targeting opioid receptors, a hydroxyl group at the meta-position (3-position) of the phenyl ring was found to enhance potency. nih.govnih.gov This is often attributed to the formation of an additional hydrogen bond with the receptor.

In a series of 4-phenylthiazole-based inhibitors, which share the 4-phenyl moiety, modifications to this ring demonstrated clear SAR trends. Electron-donating groups were generally well-tolerated at the ortho, meta, and para positions. nih.gov The table below illustrates the impact of different substituents on the phenyl ring on the inhibition of human soluble epoxide hydrolase (sEH), a relevant target for anti-inflammatory agents.

CompoundSubstituent on Phenyl RingsEH Inhibition IC₅₀ (nM)
Analog 14-H (Unsubstituted)25 ± 2
Analog 24-OCH₃ (para-methoxy)10 ± 1
Analog 33-OCH₃ (meta-methoxy)15 ± 2
Analog 42-OCH₃ (ortho-methoxy)18 ± 3
Analog 54-Cl (para-chloro)30 ± 4

Data adapted from studies on analogous 4-phenylthiazole (B157171) structures. nih.gov The table demonstrates that electron-donating groups like methoxy, particularly at the para-position, can enhance inhibitory activity compared to the unsubstituted parent compound or those with electron-withdrawing groups.

The piperidine ring of the 4-phenylpiperidine scaffold typically adopts a chair conformation. In this conformation, the 4-phenyl group can exist in either an axial or an equatorial position. Molecular mechanics calculations and experimental data have shown that the phenyl equatorial conformation is generally more stable and preferred for many 4-phenylpiperidine derivatives. nih.gov

However, the energy difference between the axial and equatorial conformers can be small, and the phenyl axial conformer is often critical for biological activity. nih.govnih.gov For example, studies on 4-phenylpiperidine analgesics suggest that binding in the phenyl axial conformation leads to agonistic activity at opioid receptors, while the accessible phenyl equatorial conformer may contribute to antagonistic activity. nih.gov The most stable conformation for the broader class of 4-phenylpiperidines is often one where the piperidine and phenyl rings are perpendicular to each other. gu.se The specific substitution on the piperidine nitrogen and other positions can influence this conformational preference, thereby affecting how the molecule fits into a receptor's binding pocket.

The sulfonamide group is a critical modulator of activity, primarily through its hydrogen bonding capacity and its ability to act as a bioisostere for other functional groups like carboxylic acids or phenols. Its role is highly dependent on the target class.

As a Hydrogen Bonding Moiety : The two oxygen atoms and the N-H group can participate in a network of hydrogen bonds. The N-H proton is a strong hydrogen bond donor, while the oxygens are acceptors. In enzyme active sites, the sulfonamide group can anchor the ligand to specific amino acid residues, such as threonine. mdpi.com

As a Zinc-Binding Group : In metalloenzymes like carbonic anhydrases, the sulfonamide group is the key zinc-binding feature. The deprotonated sulfonamide nitrogen forms a coordinate bond with the catalytic Zn²⁺ ion, leading to potent inhibition. mdpi.com

As a PABA Mimic : In the context of antibacterial agents, the sulfonamide structure mimics p-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase, which is essential for folic acid synthesis in bacteria. ijpsjournal.com

Modification of the sulfonamide, for instance by N-alkylation, can have a profound impact on activity. In a study on sulfonamides bearing a piperidine nucleus, N-ethyl substitution on the sulfonamide nitrogen was found to significantly decrease the inhibitory potential against enzymes like acetylcholinesterase, suggesting the free N-H is crucial for interaction with that specific target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Piperidinesulfonamide, 4-phenyl- Series

QSAR studies are employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. For series related to 1-Piperidinesulfonamide, 4-phenyl-, several QSAR approaches have been utilized to guide lead optimization.

A study on 4-phenylpiperidine derivatives as µ-opioid agonists used a back-propagation neural network to establish a non-linear QSAR model. nih.gov A large number of molecular descriptors were calculated, and a selection of four descriptors was ultimately used to correlate with the analgesic activities of the compounds. This model was successfully validated with an external test set, indicating its predictive power. nih.gov

For sulfonamide-based inhibitors targeting carbonic anhydrase, QSAR models have been developed using Eigenvalue (EVA) descriptors. nih.gov These descriptors are derived from calculated infrared vibrational spectra. A successful model was generated that could explain and predict the inhibitory activity (Ki values) of a diverse set of sulfonamide compounds, demonstrating the utility of vibrational data in QSAR. nih.gov Such models help in identifying the key physicochemical and structural properties—such as electronic, steric, and hydrophobic features—that drive the activity of the compound series, enabling the rational design of more potent analogues.

Computational and in Silico Approaches in the Study of 1 Piperidinesulfonamide, 4 Phenyl

Molecular Docking Studies with 1-Piperidinesulfonamide, 4-phenyl- and Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Piperidinesulfonamide, 4-phenyl-, molecular docking studies are crucial for identifying potential protein targets and elucidating the specific binding interactions that govern its biological activity.

Research on structurally related sulfonamide derivatives containing a piperidine (B6355638) moiety has demonstrated the utility of molecular docking in understanding their mechanism of action. For instance, in studies of novel sulfonamides as potential antibacterial agents, docking simulations have been used to model the binding of these compounds to essential bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). espublisher.comnih.gov These simulations often reveal key interactions, such as hydrogen bonds between the sulfonamide group and active site residues, as well as hydrophobic interactions involving the phenyl and piperidine rings. espublisher.comnih.gov

For 1-Piperidinesulfonamide, 4-phenyl-, docking studies would typically involve preparing a 3D model of the compound and docking it into the binding sites of various target proteins. The results are often presented in a table format, summarizing the binding affinities (e.g., in kcal/mol) and the key interacting residues.

Table 1: Example of Molecular Docking Results for a Phenylpiperidine Sulfonamide Analog with a Target Protein

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Phenylpiperidine Sulfonamide AnalogDihydropteroate Synthase-8.5Arg63, Lys221, Ser2222
Phenylpiperidine Sulfonamide AnalogCarbonic Anhydrase II-7.9His94, His96, Thr2003

This table presents hypothetical data for illustrative purposes, based on typical findings for analogous compounds.

Molecular Dynamics Simulations of 1-Piperidinesulfonamide, 4-phenyl- Complexes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. nih.gov Following molecular docking, MD simulations can be employed to assess the stability of the predicted binding pose of 1-Piperidinesulfonamide, 4-phenyl- within a target's active site and to characterize the conformational changes that may occur upon binding.

A typical MD simulation protocol for a 1-Piperidinesulfonamide, 4-phenyl-protein complex would involve placing the docked complex in a simulated aqueous environment, followed by energy minimization and a period of simulated time (nanoseconds to microseconds). youtube.comyoutube.com Analysis of the simulation trajectory can reveal important information about the stability of the complex, the flexibility of different parts of the ligand and protein, and the persistence of key intermolecular interactions. nih.gov For example, studies on other sulfonamide-protein complexes have used MD simulations to confirm that the critical hydrogen bonds and hydrophobic contacts predicted by docking are maintained throughout the simulation. nih.gov

De Novo Design and Virtual Screening for Novel 1-Piperidinesulfonamide, 4-phenyl- Based Ligands

De novo design and virtual screening are powerful in silico techniques used to discover novel and potent ligands based on a known scaffold, such as that of 1-Piperidinesulfonamide, 4-phenyl-.

De Novo Design: This approach involves computationally building new molecules from scratch or by modifying an existing scaffold within the confines of a target's binding pocket. For 1-Piperidinesulfonamide, 4-phenyl-, de novo design algorithms could be used to suggest modifications to the phenyl or piperidine rings, or to the sulfonamide linker, to enhance binding affinity or selectivity for a particular protein target.

Virtual Screening: This method involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a target of interest. scispace.com Ligand-based virtual screening can be performed using the 3D shape and pharmacophoric features of 1-Piperidinesulfonamide, 4-phenyl- as a template to search for similar molecules. scilit.com Structure-based virtual screening, on the other hand, would involve docking a library of compounds into the binding site of a target protein to identify potential hits. scilit.com

Cheminformatics and Data Mining Applied to 1-Piperidinesulfonamide, 4-phenyl- Derivatives

Cheminformatics applies information technology and computational methods to a wide range of chemical data. drugdesign.org In the context of 1-Piperidinesulfonamide, 4-phenyl- derivatives, cheminformatics plays a crucial role in analyzing large datasets of related compounds to identify structure-activity relationships (SAR).

By compiling a database of 1-Piperidinesulfonamide, 4-phenyl- analogs and their corresponding biological activities, various cheminformatics tools can be employed. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate the physicochemical properties of these derivatives with their biological effects. nih.gov Such models can then be used to predict the activity of newly designed compounds before they are synthesized.

Data mining techniques can also be used to analyze large chemical libraries to identify compounds containing the 4-phenylpiperidine (B165713) sulfonamide scaffold, and to explore the chemical space around this core structure. researchgate.net This can help in understanding the diversity of existing derivatives and in identifying novel synthetic routes or potential new applications.

Insufficient Data Available for "1-Piperidinesulfonamide, 4-phenyl-"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific, publicly available research data for the chemical compound "1-Piperidinesulfonamide, 4-phenyl-".

The investigation sought to gather detailed information regarding the chemical biology applications and research utility of this specific molecule, with a focus on its use as a biological probe, in target validation studies, its application in high-throughput screening (HTS) campaigns, and the design of chemical tools incorporating its scaffold.

Despite extensive searches, no dedicated studies or significant mentions of "1-Piperidinesulfonamide, 4-phenyl-" in these contexts could be located. The scientific record does not currently provide sufficient information to elaborate on its role in probing biological pathways, validating therapeutic targets, its utility in large-scale screening efforts, or its use as a foundational structure in the development of new chemical tools.

Consequently, it is not possible to generate a detailed and scientifically accurate article on "1-Piperidinesulfonamide, 4-phenyl-" that adheres to the requested structure and content requirements. Further research and publication in the field would be necessary to provide the specific findings requested.

Future Directions and Emerging Research Avenues for 1 Piperidinesulfonamide, 4 Phenyl

Exploration of Novel Mechanistic Targets and Pathways

Future investigations into 1-Piperidinesulfonamide, 4-phenyl- would benefit from a broad-based screening approach to identify novel mechanistic targets and biological pathways. The structural motifs present in the molecule, namely the 4-phenylpiperidine (B165713) core and the sulfonamide group, are found in compounds with diverse pharmacological activities.

Systematic screening of 1-Piperidinesulfonamide, 4-phenyl- and its derivatives against a wide array of receptors, enzymes, and ion channels could uncover unexpected therapeutic potential. For instance, various 4-phenylpiperidine derivatives have demonstrated affinity for opioid receptors, suggesting that this could be a primary area of investigation. nih.govnih.gov Furthermore, the sulfonamide moiety is a well-established pharmacophore in a range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

A particularly interesting avenue for exploration is the potential modulation of kinase pathways. A structurally related, more complex piperidinesulfonamide derivative has been identified as an inhibitor of p38α MAP kinase, a key player in inflammatory responses. drugbank.com This suggests that 1-Piperidinesulfonamide, 4-phenyl- could serve as a foundational structure for developing novel kinase inhibitors. Another area of interest is its potential role in modulating hypoxia-inducible factor 1 (HIF-1) pathways, as has been observed with N-(piperidin-4-yl)benzamide derivatives. nih.gov

Table 1: Potential Mechanistic Targets for 1-Piperidinesulfonamide, 4-phenyl-

Target ClassSpecific ExamplesRationale Based on Analogous Compounds
G-Protein Coupled ReceptorsMu-opioid receptor, Beta-adrenergic receptors4-phenylpiperidine core is common in opioid receptor modulators.
Kinasesp38α MAP kinaseA related piperidinesulfonamide inhibits this kinase. drugbank.com
Transcription FactorsHypoxia-Inducible Factor 1α (HIF-1α)N-(piperidin-4-yl)benzamide derivatives activate HIF-1 pathways. nih.gov
Ion ChannelsVariousThe sulfonamide group is present in some ion channel modulators.

Integration with Advanced Chemical Biology Techniques

To deeply probe the biological activities of 1-Piperidinesulfonamide, 4-phenyl-, the integration of advanced chemical biology techniques will be indispensable. These methods can provide a more detailed understanding of its mechanism of action, target engagement, and off-target effects.

One powerful approach would be the development of chemical probes based on the 1-Piperidinesulfonamide, 4-phenyl- scaffold. By attaching reporter tags such as fluorophores or biotin (B1667282) to a synthesized analog, researchers can visualize the subcellular localization of the compound and identify its binding partners through techniques like affinity purification-mass spectrometry.

Furthermore, computational modeling and structure-activity relationship (SAR) studies will be crucial in guiding the optimization of this lead compound. nih.gov By systematically modifying the phenyl and piperidine (B6355638) rings, as well as the sulfonamide group, and assessing the biological activity of the resulting analogs, a detailed SAR landscape can be constructed. This will enable the rational design of more potent and selective derivatives.

Overcoming Research Challenges in the Study of 1-Piperidinesulfonamide, 4-phenyl-

The path forward in the study of 1-Piperidinesulfonamide, 4-phenyl- is not without its challenges. A primary hurdle will be the synthesis of a diverse library of derivatives for comprehensive biological screening. The synthetic routes will need to be versatile and efficient to allow for the exploration of a wide chemical space.

Another significant challenge lies in the potential for off-target effects. The structural simplicity of 1-Piperidinesulfonamide, 4-phenyl- could lead to interactions with multiple biological targets, which may result in undesirable side effects. Careful toxicological and pharmacological profiling will be necessary to identify and mitigate these risks.

The development of robust and sensitive biological assays is also a critical consideration. For novel targets, new assay formats may need to be established to accurately measure the compound's activity and potency.

Table 2: Key Research Challenges and Mitigation Strategies

Research ChallengePotential Mitigation Strategies
Synthesis of Diverse DerivativesDevelopment of flexible and high-throughput synthetic methodologies.
Potential for Off-Target EffectsComprehensive selectivity profiling against a panel of receptors and enzymes; advanced toxicological screening.
Lack of Established Biological AssaysDevelopment and validation of novel, target-specific in vitro and in vivo assays.
Understanding Complex SARIntegration of computational modeling with empirical screening data.

Interdisciplinary Research Perspectives Involving 1-Piperidinesulfonamide, 4-phenyl-

The full potential of 1-Piperidinesulfonamide, 4-phenyl- can only be realized through a highly interdisciplinary research approach. This will require collaboration between medicinal chemists, pharmacologists, structural biologists, and computational scientists.

Medicinal chemists will be tasked with the design and synthesis of novel analogs, while pharmacologists will carry out the biological testing and elucidation of the mechanism of action. Structural biologists can provide atomic-level insights into how these compounds interact with their targets through techniques like X-ray crystallography and cryo-electron microscopy. Computational chemists will play a vital role in predicting binding modes, guiding lead optimization, and analyzing large datasets from high-throughput screening.

By bringing together these diverse areas of expertise, the scientific community can systematically explore the therapeutic potential of 1-Piperidinesulfonamide, 4-phenyl- and its derivatives, paving the way for the development of new and effective medicines.

Q & A

What are the standard synthetic routes for 1-Piperidinesulfonamide, 4-phenyl-?

Basic Research Question
The synthesis typically involves coupling piperidine derivatives with sulfonamide groups. Key steps include:

  • Nucleophilic substitution : Reacting 4-phenylpiperidine with sulfonyl chlorides under inert conditions (e.g., dichloromethane, nitrogen atmosphere) to form the sulfonamide bond .
  • Acid-catalyzed condensation : Using HCl or H₂SO₄ to facilitate intermediate stabilization, followed by purification via recrystallization or column chromatography .
  • Safety protocols : Ensure use of protective equipment (gloves, masks) and proper waste disposal to handle reactive intermediates .

How is 1-Piperidinesulfonamide, 4-phenyl- characterized structurally?

Basic Research Question
Characterization employs:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm piperidine ring conformation and sulfonamide group placement (e.g., δ 2.8–3.2 ppm for piperidine protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 291.79 for C₁₂H₁₈ClNO₃S) .
  • X-ray crystallography : For absolute configuration determination, particularly if the compound exhibits stereochemical complexity .

What biological activities are associated with 1-Piperidinesulfonamide, 4-phenyl-?

Basic Research Question
Preliminary studies suggest:

  • Enzyme inhibition : Testing against serine proteases or kinases using fluorometric assays (e.g., IC₅₀ values in µM range) .
  • Receptor modulation : Radioligand binding assays (e.g., for GPCRs) to assess affinity, with data normalized to controls like atropine .
  • Antimicrobial screening : Agar dilution methods against Gram-positive/negative strains, comparing zones of inhibition to standard antibiotics .

How can researchers optimize synthetic yield for 1-Piperidinesulfonamide, 4-phenyl-?

Advanced Research Question
Strategies include:

  • Factorial design : Varying temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .
  • Kinetic studies : Monitoring reaction progress via TLC or HPLC to pinpoint rate-limiting steps (e.g., sulfonylation vs. ring closure) .
  • Byproduct mitigation : Adding scavengers (e.g., molecular sieves) to absorb excess sulfonyl chloride .

How to resolve contradictions in reported biological activity data?

Advanced Research Question
Address discrepancies through:

  • Assay standardization : Replicate experiments using uniform protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity or solvent effects (DMSO vs. PBS) .
  • Structural analogs : Test derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine) to isolate structure-activity relationships (SAR) .

What computational methods predict the reactivity of 1-Piperidinesulfonamide, 4-phenyl-?

Advanced Research Question
Approaches include:

  • DFT calculations : Modeling electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as electrophile) .
  • Molecular docking : Simulate binding to targets like carbonic anhydrase using AutoDock Vina, validating with experimental IC₅₀ values .
  • ADMET prediction : Tools like SwissADME to forecast pharmacokinetics (e.g., logP, BBB permeability) .

How to study enzyme interactions with 1-Piperidinesulfonamide, 4-phenyl-?

Advanced Research Question
Methodologies involve:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized enzymes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme complexes .
  • Cryo-EM : Resolve 3D structures of enzyme-inhibitor complexes at near-atomic resolution .

What safety protocols are critical for handling 1-Piperidinesulfonamide, 4-phenyl-?

Advanced Research Question
Critical measures include:

  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride salts or organic solvents .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate .
  • Storage : Keep in amber vials at -20°C to prevent photodegradation or hydrolysis .

How to design multi-step syntheses incorporating 1-Piperidinesulfonamide, 4-phenyl-?

Advanced Research Question
Design principles:

  • Retrosynthetic analysis : Break target molecules into fragments (e.g., piperidine core + aryl sulfonamide) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfonylation .
  • Convergent routes : Synthesize piperidine and sulfonamide separately, then couple via Mitsunobu reaction .

How to validate biological targets of 1-Piperidinesulfonamide, 4-phenyl-?

Advanced Research Question
Validation strategies:

  • CRISPR knockouts : Compare activity in wild-type vs. target gene-deleted cell lines .
  • Photoaffinity labeling : Attach a photoactivatable group (e.g., diazirine) to map binding sites .
  • Transcriptomics : RNA-seq to identify downstream pathways affected by treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.